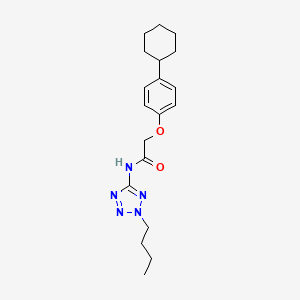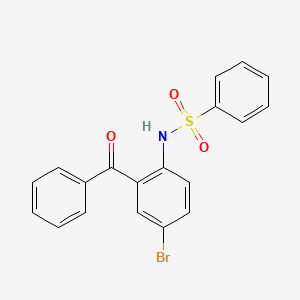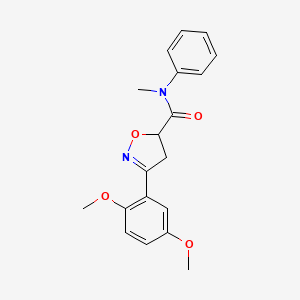![molecular formula C18H21ClN2O2 B4761842 N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4761842.png)
N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea
Vue d'ensemble
Description
N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea, also known as CMX-2043, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds called phenylpropanolamines and has been shown to have antioxidant and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea is not fully understood, but it is thought to involve the modulation of oxidative stress and inflammation. N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation in various cell types, including endothelial cells, cardiomyocytes, and neurons. It has also been shown to improve mitochondrial function and to reduce apoptosis in these cell types. In animal models, N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea has been shown to have a protective effect on the heart and brain, and to reduce tumor growth in a mouse model of breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea is that it has been shown to have a good safety profile in preclinical studies. It has also been shown to be effective in reducing oxidative stress and inflammation in various disease models. However, one limitation of N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea is that it has poor solubility in water, which may make it difficult to administer in vivo. Another limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several potential future directions for research on N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea. One direction is to further elucidate its mechanism of action, which may help to optimize its therapeutic potential. Another direction is to investigate its potential applications in other diseases, such as metabolic disorders and autoimmune diseases. Additionally, research could focus on developing more effective formulations of N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea that improve its solubility and bioavailability. Finally, clinical trials could be conducted to evaluate its safety and efficacy in humans.
Applications De Recherche Scientifique
N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea has been studied for its potential therapeutic applications in various diseases, including cardiovascular disease, neurodegenerative diseases, and cancer. It has been shown to have antioxidant and anti-inflammatory properties, which may help to reduce oxidative stress and inflammation in these diseases. N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxy-5-methylphenyl)urea has also been shown to have a protective effect on mitochondrial function, which may be beneficial in diseases involving mitochondrial dysfunction.
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-4-15(13-6-8-14(19)9-7-13)20-18(22)21-16-11-12(2)5-10-17(16)23-3/h5-11,15H,4H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZOCIQHHVSJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)propyl]-3-(2-methoxy-5-methylphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4761764.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-bromo-2-thiophenesulfonamide](/img/structure/B4761765.png)
![N-[1-(1-adamantyl)butyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4761770.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4761785.png)

![N-(2,5-dimethoxyphenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4761793.png)

![ethyl 2-({[4-(2-chlorobenzyl)-1-piperazinyl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4761800.png)
![4-cyclopropyl-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4761805.png)
![4-({3-[(cyclopentylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4761822.png)

![N-(5-chloro-2-phenoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4761849.png)
![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4761862.png)
![1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B4761870.png)